molecular formula C11H13N3O2S B6050988 5-(1,3-benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione

5-(1,3-benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione

Cat. No.: B6050988
M. Wt: 251.31 g/mol
InChI Key: JSKZYAPGCAXNQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-Benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that features a triazinane ring fused with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione typically involves the reaction of 1,3-benzodioxole derivatives with triazinane-2-thione precursors. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. The reaction conditions often involve the use of palladium chloride (PdCl2) as the catalyst, xantphos as the ligand, and cesium carbonate (Cs2CO3) as the base in a solvent such as 1,4-dioxane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H2O2) under basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

    Reduction: Sodium borohydride (NaBH4) in a suitable solvent like ethanol.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

5-(1,3-Benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of cell cycle processes or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione is unique due to the presence of both the benzodioxole and triazinane-2-thione moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c17-11-12-5-14(6-13-11)4-8-1-2-9-10(3-8)16-7-15-9/h1-3H,4-7H2,(H2,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKZYAPGCAXNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)NCN1CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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